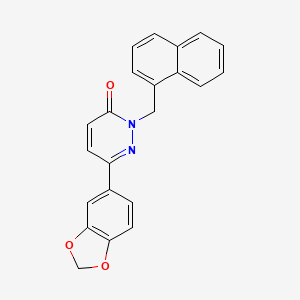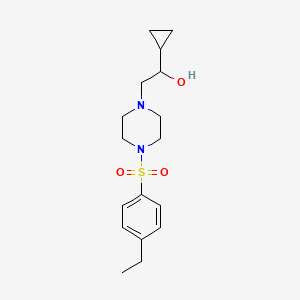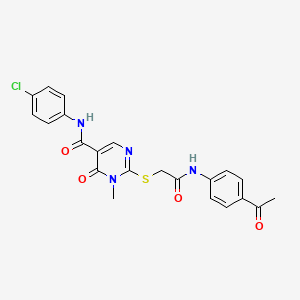![molecular formula C15H18N2O4S B2875550 Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797917-76-0](/img/structure/B2875550.png)
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and it also has an ethyl carboxylate functional group. The compound also includes a 3,4-dimethoxyphenylamino group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a thiazole ring, an ethyl carboxylate group, and a 3,4-dimethoxyphenylamino group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research on thiazole derivatives, including Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, often focuses on their structural analysis and molecular interactions. For instance, studies have detailed the crystal structures and hydrogen bonding patterns of related thiazole compounds, providing insights into their molecular associations and potential applications in designing novel materials or drugs with specific interaction capabilities (Lynch & Mcclenaghan, 2004).
Synthetic Methods and Modifications
Significant efforts have been dedicated to developing synthetic methods for thiazole derivatives and exploring their modifications for potential therapeutic or industrial applications. For example, research on the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the versatility of thiazole derivatives in generating a range of compounds with varying properties for antimicrobial evaluation and docking studies (Spoorthy et al., 2021).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of thiazole derivatives are a significant area of research, underscoring their potential in medicinal chemistry. Studies on the synthesis and antimicrobial evaluation of new thiazolo[4,5-d] pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate highlight the compound's efficacy against various microorganisms, suggesting its utility in developing new antimicrobial agents (Balkan et al., 2001). Similarly, research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs has shown promising antitumor activity, indicating the potential of these derivatives in cancer therapy (El-Subbagh et al., 1999).
Corrosion Inhibition
Beyond biomedical applications, thiazole derivatives like this compound have been studied for their corrosion inhibition properties. Research demonstrates that such compounds can effectively prevent the corrosion of alloys in acidic media, making them valuable in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-5-21-14(18)13-9(2)16-15(22-13)17-10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUJMFQMHCCXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2875467.png)

![2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B2875473.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)


![3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2875480.png)
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)
![N-[4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]prop-2-enamide](/img/structure/B2875486.png)


